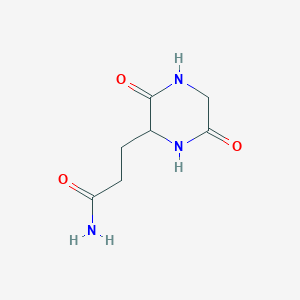
Cyclo(-Gly-Gln)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(-Gly-Gln) is a cyclic dipeptide composed of glycine and glutamine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. Cyclo(-Gly-Gln) is particularly interesting because of its stability and ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclo(-Gly-Gln) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. For example, the linear dipeptide Gly-Gln can be cyclized under acidic or basic conditions to form the cyclic dipeptide. The reaction typically involves heating the linear dipeptide in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to promote cyclization.
Industrial Production Methods
Industrial production of Cyclo(-Gly-Gln) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support under cyclization-promoting conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(-Gly-Gln) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can modify the functional groups on the cyclic dipeptide.
Substitution: Substitution reactions can introduce different functional groups onto the cyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketopiperazine derivatives, while substitution reactions can introduce new functional groups onto the cyclic structure.
Applications De Recherche Scientifique
Cyclo(-Gly-Gln) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide cyclization and stability.
Biology: Cyclo(-Gly-Gln) has been shown to exhibit antimicrobial and anticancer activities, making it a valuable compound for biological research.
Medicine: Due to its biological activities, Cyclo(-Gly-Gln) is being investigated for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Cyclo(-Gly-Gln) involves its interaction with various biological targets. The compound can bind to enzymes and receptors, modulating their activity. For example, Cyclo(-Gly-Gln) has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclo(-Gly-Gln) can be compared to other cyclic dipeptides, such as Cyclo(-Gly-Gly) and Cyclo(-Gly-Ala). While these compounds share a similar cyclic structure, Cyclo(-Gly-Gln) is unique due to the presence of the glutamine residue, which imparts distinct biological activities. For example, Cyclo(-Gly-Gln) has been shown to exhibit stronger antimicrobial and anticancer activities compared to Cyclo(-Gly-Gly) and Cyclo(-Gly-Ala).
List of Similar Compounds
- Cyclo(-Gly-Gly)
- Cyclo(-Gly-Ala)
- Cyclo(-Gly-Ser)
- Cyclo(-Gly-Thr)
Propriétés
IUPAC Name |
3-(3,6-dioxopiperazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADXPITHGKDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)
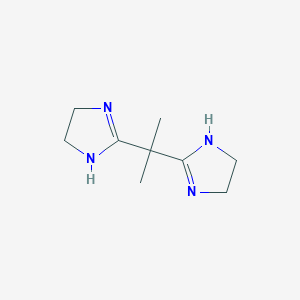
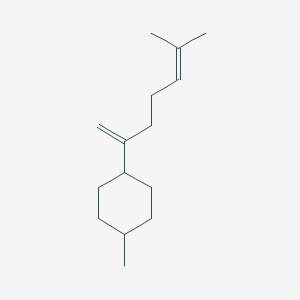
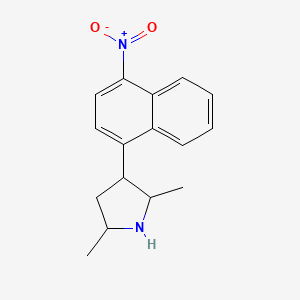
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
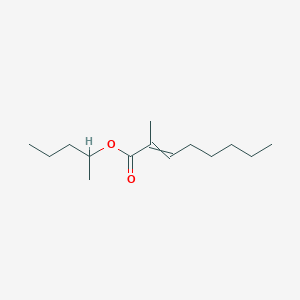


![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
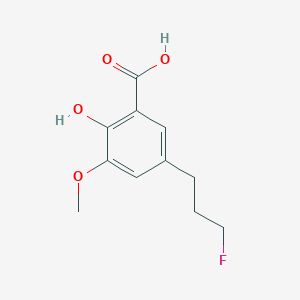
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
